molecular formula C20H22FNO3 B6561731 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091020-71-1

4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561731
CAS No.: 1091020-71-1
M. Wt: 343.4 g/mol
InChI Key: VQMNUKINQYRODM-UHFFFAOYSA-N
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Description

4-Fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position. The benzamide moiety is linked to the oxan-4-ylmethyl group via an amide bond, with a fluorine atom at the para position of the benzamide aromatic ring. The compound’s molecular formula is C₂₀H₂₂FNO₃, with an average mass of 343.40 g/mol .

Properties

IUPAC Name

4-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-5-3-2-4-17(18)20(10-12-25-13-11-20)14-22-19(23)15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNUKINQYRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under specific conditions to form the oxan-4-ylmethyl intermediate.

    Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using potassium fluoride (KF) or cesium fluoride (CsF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, differing primarily in substituents or backbone modifications:

Compound Name Key Structural Features Molecular Formula Biological Activity/Notes Evidence Source
4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide Replaces oxan-4-ylmethyl with a piperazine-ethyl chain. C₂₀H₂₄FN₃O₂ Acts as a serotonin 5-HT₁A receptor agonist (Ki = 1.3–14.9 nM for SERT inhibition in SH-SY5Y cells) .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Substitutes fluorine with bromine and adds nitro/methoxy groups. C₁₄H₁₁BrN₂O₄ Used as a structural comparator in crystallography studies; exhibits altered electronic properties due to bromine .
N-(2-Nitrophenyl)-4-bromobenzamide Lacks the oxan ring; contains nitro and bromine substituents. C₁₃H₉BrN₂O₃ Demonstrates crystallographic asymmetry (two molecules per asymmetric unit) .
4-Fluoro-N-(2-methylpropyl)-N-({1-[(1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methyl)benzamide Incorporates a pyrrolidinyl-pyrrole substituent and trifluoromethyl group. C₂₉H₃₀F₄N₄O Screened for pharmacological activity; structural complexity may enhance target selectivity .

Functional Group Analysis

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine, which increases molecular weight and polarizability .
  • Oxan vs. Piperazine Rings : The oxan ring (tetrahydropyran) provides conformational rigidity and moderate lipophilicity, while piperazine derivatives (e.g., S 14506) exhibit enhanced solubility and receptor-binding flexibility due to nitrogen lone pairs .
  • Methoxy Substitution : The 2-methoxyphenyl group in the target compound may engage in π-π stacking or hydrogen bonding, similar to 4MNB’s 4-methoxy group .

Pharmacological and Physicochemical Data

  • Binding Affinities :

    • The target compound’s fluorobenzamide moiety is structurally analogous to SERT inhibitors like AB5A (Ki = 7.4 ± 2.4 nM) and AB9 (Ki = 1.3 ± 0.6 nM) but lacks direct evidence of SERT activity .
    • 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (S 14506) shows potent 5-HT₁A agonism, suggesting that the oxan variant’s activity may depend on backbone flexibility .
  • Common analytical techniques (e.g., IR, NMR) confirm the absence of thiol tautomers in both the target compound and related 1,2,4-triazoles .

Biological Activity

4-Fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22FNO2C_{20}H_{22}FNO_2, indicating the presence of fluorine, nitrogen, and oxygen alongside carbon and hydrogen. Its structure includes a fluorophenyl group, an oxane ring, and a benzamide moiety, which are critical for its biological interactions.

Structural Formula

\text{4 fluoro N 4 2 methoxyphenyl oxan 4 yl methyl}benzamide}

Biological Activity Overview

The biological activities of this compound have been studied across various domains, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, studies indicated that related phenolic compounds exhibit effective scavenging capabilities against free radicals, which are crucial for therapeutic applications in oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests anti-inflammatory properties. Inhibition of these enzymes is significant as they are key players in inflammatory processes and pain .
  • Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally similar to this compound have been shown to exhibit moderate cytotoxicity against breast cancer cells (MCF-7) .

The mechanism through which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can modulate cellular signaling pathways, leading to various physiological responses.

Key Mechanistic Insights:

  • Receptor Interaction : The fluorine atom in the compound may enhance binding affinity due to its electron-withdrawing properties, facilitating interactions with target proteins .
  • Enzyme Inhibition : The compound has been shown to inhibit COX-2 and LOX enzymes, which are associated with inflammation and cancer progression .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antioxidant activity through ABTS radical scavenging assay.
Study BEvaluated cytotoxicity against MCF-7 cell line, showing moderate inhibitory effects.
Study CInvestigated anti-inflammatory properties via COX and LOX inhibition assays.

Case Study Example

In one study, derivatives of the compound were tested for their ability to inhibit COX-2 activity. The results indicated that certain substitutions on the phenyl ring enhanced inhibitory potency, suggesting that structure-activity relationships (SAR) play a crucial role in determining biological efficacy .

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